
2-(2-cyclopropylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-cyclopropylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide (CP-31398) is a small molecule that has been extensively studied for its potential in cancer treatment. It was first identified as a p53 stabilizing agent, which is a protein that plays a crucial role in preventing the formation of cancer cells. CP-31398 has been shown to have promising results in preclinical studies, and its mechanism of action has been thoroughly investigated.
Applications De Recherche Scientifique
Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ)
Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase involved in essential cellular processes such as cell proliferation, growth, migration, and cytokine production. Due to its high expression in human cells and its role in metabolism regulation, embryogenesis, and glucose homeostasis, inhibiting PI3Kδ is a promising strategy for treating inflammatory and autoimmune diseases like systemic lupus erythematosus (SLE) and multiple sclerosis .
The synthesized benzimidazole derivative, CPL302415 , exhibits potent activity against PI3Kδ (with an IC50 value of 18 nM) and good selectivity relative to other PI3K isoforms (PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939). Its promising physicochemical properties make it a potential candidate for clinical trials in SLE treatment .
Structural Biology and Enzyme Mechanisms
Studying the interaction of CPL302415 with PI3Kδ at the molecular level can enhance our understanding of enzyme mechanisms and guide drug design.
Mécanisme D'action
Target of Action
The primary target of the compound 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is the lipid kinase known as Phosphoinositide 3-kinase delta (PI3Kδ) . This enzyme is part of the PI3K family, which plays a crucial role in vital cellular processes such as cell proliferation, growth, migration, and cytokines production .
Mode of Action
The compound 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide acts as a potent, active, and selective inhibitor of PI3Kδ . It is believed that the presence of the 2-(4-piperidyl)-2-propanol hydroxylic group in the compound forms a bond with the amine group of Ser-831 within the selectivity pocket of the enzyme, thereby increasing the inhibition of PI3Kδ .
Biochemical Pathways
The inhibition of PI3Kδ by 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide affects various biochemical pathways. PI3Kδ is involved in metabolism regulation, normal embryogenesis, and maintaining glucose homeostasis . Therefore, its inhibition can impact these processes.
Pharmacokinetics
The compound has shown promising physicochemical properties , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is the inhibition of PI3Kδ, which leads to the disruption of the cellular processes that this enzyme is involved in . This makes the compound a potential therapeutic strategy for the treatment of inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) or multiple sclerosis .
Action Environment
The action environment of 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is primarily within human cells, where PI3Kδ is highly expressed
Propriétés
IUPAC Name |
2-(2-cyclopropylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15(2)24(17-8-4-3-5-9-17)20(25)14-23-19-11-7-6-10-18(19)22-21(23)16-12-13-16/h3-11,15-16H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSDVCURGKUFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclopropylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

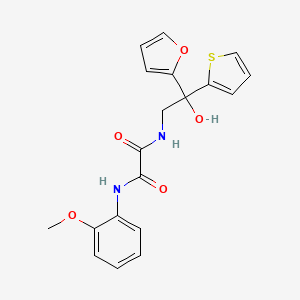
![4-(4-Bromophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B2624019.png)
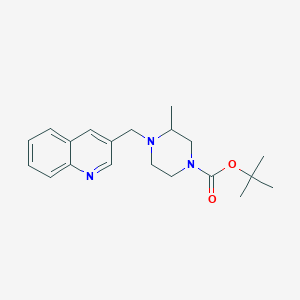

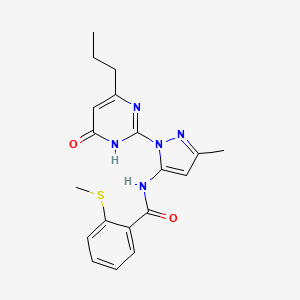
![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide](/img/structure/B2624024.png)
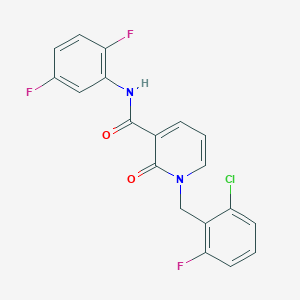

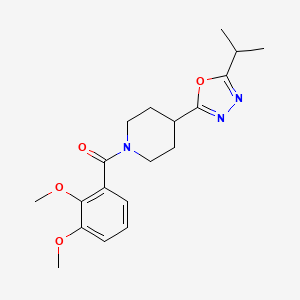
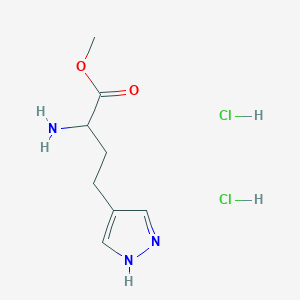
![N-(3,5-dimethylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2624035.png)

![7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2624038.png)
![4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile](/img/structure/B2624040.png)